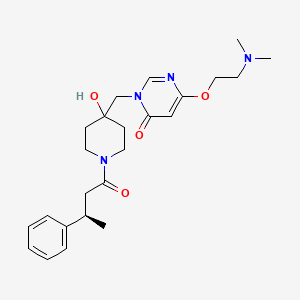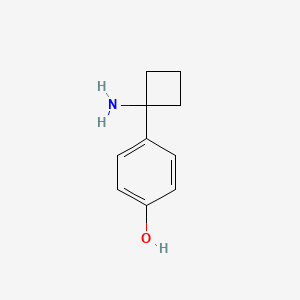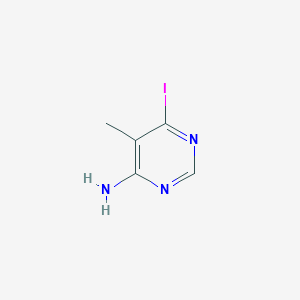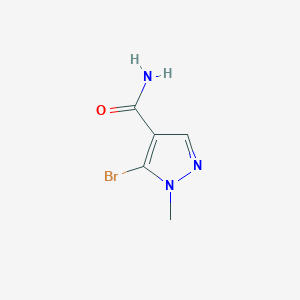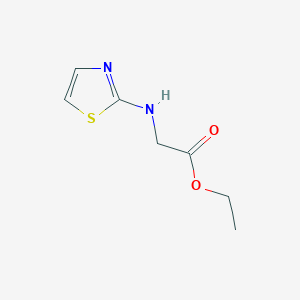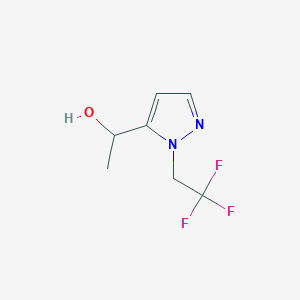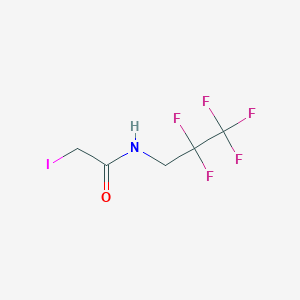
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide is an organic compound with the molecular formula C5H5F5INO It is characterized by the presence of an iodine atom and a pentafluoropropyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoacetamide and 2,2,3,3,3-pentafluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Catalysts such as triethylamine or other bases may be used to facilitate the reaction. Additionally, reagents like iodine or iodinating agents are employed to introduce the iodine atom into the molecule.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The presence of the pentafluoropropyl group allows for addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new acetamide derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Applications De Recherche Scientifique
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and pentafluoropropyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-iodoacetamide: Similar in structure but lacks the pentafluoropropyl group.
N-(2,2,3,3,3-pentafluoropropyl)acetamide: Lacks the iodine atom but contains the pentafluoropropyl group.
2-bromo-N-(2,2,3,3,3-pentafluoropropyl)acetamide: Similar structure with bromine instead of iodine.
Uniqueness
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide is unique due to the presence of both the iodine atom and the pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
213594-76-4 |
|---|---|
Formule moléculaire |
C5H5F5INO |
Poids moléculaire |
317.00 g/mol |
Nom IUPAC |
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide |
InChI |
InChI=1S/C5H5F5INO/c6-4(7,5(8,9)10)2-12-3(13)1-11/h1-2H2,(H,12,13) |
Clé InChI |
CIWDCJPMTHHRCP-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NCC(C(F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




